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An In-depth Technical Guide to the Physical Properties of 2,6-Difluoropyridine-4-carboxylic
Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Difluoropyridine-4-carboxylic acid (CAS No. 88912-23-6) is a fluorinated heterocyclic
compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique
structural features—a pyridine core flanked by two electron-withdrawing fluorine atoms and a
carboxylic acid group—impart specific physicochemical properties that make it a valuable
building block for the synthesis of complex molecules, particularly active pharmaceutical
ingredients (APIs).[2][3] This guide provides a comprehensive analysis of the core physical and
spectroscopic properties of this compound, offering both established data and field-proven
experimental protocols for their validation. The narrative is designed to equip researchers with
the technical understanding and practical methodologies necessary to effectively utilize this
reagent in their work.

Introduction: The Significance of Fluorinated
Pyridines
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The incorporation of fluorine into organic molecules is a cornerstone of modern drug design,
often leading to enhanced metabolic stability, increased binding affinity, and improved
membrane permeability. When combined with a pyridine scaffold—a privileged structure in
pharmaceuticals—the resulting fluorinated pyridines become powerful synthetic intermediates.
[4] 2,6-Difluoropyridine-4-carboxylic acid is an exemplar of this class. The carboxylic acid
group serves as a versatile synthetic handle for amide bond formation and other
derivatizations, while the difluorinated ring influences the molecule's electronics, acidity, and
overall conformation.[5][6] Understanding its fundamental physical properties is therefore not
merely an academic exercise but a critical prerequisite for its successful application in targeted
synthesis and drug discovery programs.[2]

Core Physicochemical Properties

A molecule's behavior in both reaction flasks and biological systems is dictated by its intrinsic
physical properties. This section details the fundamental characteristics of 2,6-
Difluoropyridine-4-carboxylic acid.

Molecular Structure and Identity

A precise understanding of the molecular identity is the foundation of all chemical research.

Property Value Source(s)

] 2,6-Difluoropyridine-4-
Chemical Name ] ] [1]
carboxylic acid

CAS Number 88912-23-6
Molecular Formula CeH3F2NO2 [7]
Molecular Weight 159.09 g/mol [2]

Typically a white to off-white
Appearance ] ) [B1[9][10]*
powder or crystalline solid.

1Data reported for the isomeric 2,3-Difluoropyridine-4-carboxylic acid, appearance is expected
to be similar.
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Thermal Properties

Thermal stability is a crucial parameter for determining appropriate reaction conditions and

storage protocols.

Melting Point: The precise melting point for 2,6-Difluoropyridine-4-carboxylic acid is not
widely reported in the literature, necessitating experimental determination. For context,
related isomers such as 2,3-Difluoropyridine-4-carboxylic acid have a melting point of 159-
160°C, while 4,6-Difluoro-pyridine-2-carboxylic acid melts at 139-141°C.[8][11] A sharp
melting point is a key indicator of purity.

Boiling Point: As a solid at room temperature, the boiling point is high and often
accompanied by decomposition. Predicted values for related isomers are in the range of
295-378°C at atmospheric pressure, though experimental verification is rarely performed due
to the compound's thermal lability.[8][11]

Solubility Profile

Solubility dictates the choice of solvent for reactions, purification, and analytical

characterization. A preliminary solubility assessment is a critical first step in any experimental

workflow.

General Behavior: The presence of the polar carboxylic acid group and the pyridine nitrogen
suggests solubility in polar protic solvents. The isomeric 2,3-Difluoropyridine-4-carboxylic
acid is reported to be soluble in methanol.[10]

Expected Solubility:

o High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and polar protic
solvents like methanol and ethanol.

o Moderate to Low Solubility: Expected in less polar solvents such as ethyl acetate and
dichloromethane.

o Insoluble: Expected in nonpolar solvents like hexanes and toluene.

Acidity (pKa)
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The pKa value is a measure of the compound's acidity and is fundamental to its reactivity and
its ionization state in physiological environments.

« Influencing Factors: The acidity of the carboxylic acid proton is significantly enhanced by the
strong electron-withdrawing inductive effect of the two fluorine atoms on the pyridine ring.
This effect stabilizes the conjugate base (carboxylate anion), shifting the equilibrium towards
dissociation.

o Predicted Values: While an experimental pKa for the title compound is not readily available,
predicted values for related isomers are quite low. 2,3-Difluoropyridine-4-carboxylic acid has
a predicted pKa of 2.10, and 4,6-Difluoro-pyridine-2-carboxylic acid has a predicted pKa of
2.96.[10][11] This places 2,6-Difluoropyridine-4-carboxylic acid in the category of a
relatively strong organic acid, comparable to some phosphoric acids.[12]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The
following sections describe the expected spectral characteristics of 2,6-Difluoropyridine-4-
carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of this compound is dominated by features of the carboxylic acid and the fluorinated aromatic
ring.[13]
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Functional Group

Expected Absorption

Range (cm™?)

Characteristics

Very broad and strong, due to

O-H Stretch (Carboxylic Acid) 3300 - 2500 ]
hydrogen bonding.[14]
i Sharp, medium to weak
C-H Stretch (Aromatic) 3100 - 3000 ) )
intensity.
C=0 Stretch (Carbonyl) 1760 - 1690 Very strong and sharp.[14]
C=C, C=N Stretch (Aromatic Multiple medium to strong
_ 1600 - 1450
Ring) bands.
C-F Stretch 1300 - 1100 Strong, often complex bands.
C-0O Stretch (Carboxylic Acid) 1320 - 1210 Strong intensity.[14]

O-H Bend (Carboxylic Acid)

1440-1395 and 950-910

Medium intensity, broad.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the chemical environment of the fluorine atoms.

e 1H NMR: The proton spectrum is expected to be simple, showing only the signals for the two

equivalent aromatic protons on the pyridine ring and the acidic proton of the carboxylic acid.

o Aromatic Protons (H3, H5): A singlet or a finely split multiplet expected in the o 7.5-8.5

ppm range.

o Carboxylic Acid Proton (-COOH): A very broad singlet, typically & > 10 ppm, which is

exchangeable with D20.

e 13C NMR: The carbon spectrum will show distinct signals for each unique carbon atom, with

their chemical shifts influenced by the attached fluorine and oxygen atoms.

o Carbonyl Carbon (C=0): Deshielded, expected in the d 160-170 ppm range.[15][16]
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o Fluorine-Bearing Carbons (C2, C6): Expected in the d 155-165 ppm range, exhibiting a
large one-bond C-F coupling constant (*JCF).

o Carboxylic-Acid-Bearing Carbon (C4): Expected around & 140-150 ppm.

o Aromatic Carbons (C3, C5): Expected in the 6 110-120 ppm range, showing smaller C-F
couplings.

e F NMR: This is a crucial technique for fluorinated compounds. A single signal is expected
for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the
aromatic protons. Based on data for 2,6-difluoropyridine, the chemical shift would be in the
region of -60 to -80 ppm relative to CFCls.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the molecule.

e Molecular lon (M+): A peak corresponding to the molecular weight (m/z = 159.09) should be
observable, though it may be weak for carboxylic acids.[18]

o Key Fragmentation: The most characteristic fragmentation is the loss of the hydroxyl radical
(*OH, -17 amu) followed by the loss of carbon monoxide (CO, -28 amu). Alpha cleavage of
the C-C bond next to the ring can also occur. The base peak in many carboxylic acid
derivatives is often the acylium ion (R-CO*).[16][18]

Experimental Protocols & Workflows

Trustworthiness in research is built on reproducible, self-validating protocols. The following
section outlines methodologies for verifying the physical properties discussed.

Logical Workflow for Property Determination

The characterization of a chemical sample follows a logical progression, starting with basic
properties and moving to more complex structural elucidation.
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Caption: Standard workflow for physical and structural characterization.
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Protocol: Melting Point Determination

o Objective: To determine the melting range of the solid sample as an indicator of purity.
e Methodology:

o Sample Preparation: Finely crush a small amount of the crystalline sample on a watch
glass.

o Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small
amount (2-3 mm height) into the sealed end.

o Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

o Measurement: Heat the sample rapidly to about 20°C below the expected melting point,
then reduce the heating rate to 1-2°C per minute.

o Observation: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the entire sample becomes a clear liquid (completion). A pure
compound will have a sharp melting range of <2°C.

Protocol: Spectroscopic Sample Preparation

o Objective: To prepare a sample for analysis by NMR, IR, and MS.

o Causality: The choice of solvent and method is critical to avoid interference with the
measurement and to ensure sample homogeneity.

e Methodology:
o NMR Spectroscopy:
= Accurately weigh ~5-10 mg of the compound.

» Dissolve in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de or MeOD) in a clean
vial. Deuterated solvents are used because they are "invisible" in tH NMR spectra.
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» Transfer the solution to a 5 mm NMR tube. The sample is now ready for H, 13C, and °F
analysis.

o IR Spectroscopy (ATR):

» Place a small, solvent-free sample of the powder directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

» Apply pressure to ensure good contact and collect the spectrum. This method requires
minimal sample preparation.

o Mass Spectrometry (ESI):

» Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like
methanol or acetonitrile.

» |f necessary, add a trace amount of a modifier (e.g., formic acid for positive mode,
ammonium hydroxide for negative mode) to promote ionization.

» [nfuse the solution directly into the electrospray ionization (ESI) source.

Handling, Storage, and Safety

As a Senior Application Scientist, | must emphasize that proper handling is paramount for both
researcher safety and maintaining compound integrity.

o Safety Precautions:

o Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab
coat, and chemical-resistant gloves.[19]

o Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of dust.[20]

o In case of contact with eyes or skin, rinse immediately and thoroughly with water.[21][22]

e Storage Conditions:
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o Store in a tightly sealed container to prevent moisture absorption.

o Keep in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids,
and bases.[21][23]

o For long-term stability, refrigeration under an inert atmosphere is recommended.[20]

Conclusion

2,6-Difluoropyridine-4-carboxylic acid is a specialized reagent with a distinct set of physical
properties defined by its unique electronic and structural arrangement. Its high acidity, specific
thermal characteristics, and clear spectroscopic signature make it a well-defined building block
for advanced chemical synthesis. The experimental protocols and data provided in this guide
serve as a robust foundation for scientists and developers to confidently integrate this
compound into their research, enabling the creation of novel molecules with tailored functions
in drug discovery and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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